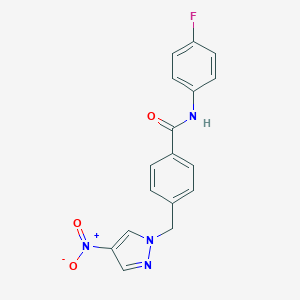![molecular formula C25H19ClN4O2 B213904 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a pyridine ring, a furan ring, and a quinoline ring. In
Mecanismo De Acción
The mechanism of action of 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable characteristic for anticancer drugs.
Biochemical and Physiological Effects:
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a neuroprotective effect, making it a potential candidate for the development of drugs to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the research and development of 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. One potential direction is the further optimization of the compound's structure to improve its potency and selectivity against cancer cells. Another potential direction is the development of new drug delivery systems to improve the compound's solubility and bioavailability. Additionally, the compound's anti-inflammatory and neuroprotective properties make it a promising candidate for the development of drugs to treat a variety of diseases beyond cancer.
Métodos De Síntesis
The synthesis of 2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the reaction of 3-amino-4-cyano-5,6,7,8-tetrahydroquinoline with 3-chloro-5-(2-furyl)-2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) and is typically carried out at elevated temperatures. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. The compound has been shown to have potent biological activity against certain types of cancer cells, making it a promising candidate for anticancer drug development.
Propiedades
Nombre del producto |
2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |
|---|---|
Fórmula molecular |
C25H19ClN4O2 |
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
2-amino-4-[5-(3-chlorophenyl)furan-2-yl]-5-oxo-1-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H19ClN4O2/c26-16-5-1-4-15(12-16)21-9-10-22(32-21)23-18(13-27)25(28)30(17-6-3-11-29-14-17)19-7-2-8-20(31)24(19)23/h1,3-6,9-12,14,23H,2,7-8,28H2 |
Clave InChI |
YAHYGVNKYXUALW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

